molecular formula C12H4F6O3S B2946664 Pentafluorophenyl 3-fluoro-benzenesulfonate CAS No. 886503-30-6

Pentafluorophenyl 3-fluoro-benzenesulfonate

Cat. No.: B2946664
CAS No.: 886503-30-6
M. Wt: 342.21
InChI Key: OPUZFCZTTKFVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 3-fluoro-benzenesulfonate can be synthesized through the reaction of pentafluorophenol with 3-fluorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-fluoro-benzenesulfonate primarily undergoes substitution reactions due to the presence of the pentafluorophenyl group, which is an excellent leaving group . These reactions often involve nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition .

Major Products

The major products formed from these reactions are typically amides, thioesters, and esters, depending on the nucleophile used . These products are often used in further synthetic applications or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-fluoro-benzenesulfonate involves the activation of the sulfonate group, making it highly reactive towards nucleophiles . The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction. This reactivity is harnessed in various synthetic applications, allowing for the efficient formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl 3-fluoro-benzenesulfonate is unique due to its stability and reactivity, which make it a valuable reagent in both research and industrial applications. Its resistance to hydrolysis compared to other esters, such as NHS esters, provides an advantage in various synthetic processes .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUZFCZTTKFVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.